molecular formula C6H9NO3 B1605319 1-Ethyl-3-hydroxypyrrolidine-2,5-dione CAS No. 63467-80-1

1-Ethyl-3-hydroxypyrrolidine-2,5-dione

Cat. No. B1605319
CAS RN: 63467-80-1
M. Wt: 143.14 g/mol
InChI Key: PLQFPWUYWKWMJU-UHFFFAOYSA-N
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Description

“1-Ethyl-3-hydroxypyrrolidine-2,5-dione” is a compound that belongs to the class of organic compounds known as N-substituted carboxylic acid imides . It has a molecular formula of C6H9NO3 and a molecular weight of 143.14 g/mol. This compound is part of a larger group of compounds known as pyrrolidine-2,5-diones, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-diones, including “1-Ethyl-3-hydroxypyrrolidine-2,5-dione”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-hydroxypyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “1-Ethyl-3-hydroxypyrrolidine-2,5-dione” and other pyrrolidine-2,5-diones are influenced by various factors. For instance, the structure–activity relationship (SAR) analysis revealed that the para-substituent on the phenyl ketone influences the biological activity .

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidine-2,5-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Method : The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are used to efficiently explore the pharmacophore space due to sp3-hybridization .
  • Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .

2. Inhibitory Activity on Carbonic Anhydrase

  • Application : 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
  • Method : The compounds were prepared and their inhibitory activity was evaluated .
  • Results : The results of this study were not specified in the source .

3. Anti-Inflammatory Agents

  • Application : 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized and evaluated for their anti-inflammatory properties .
  • Method : The derivatives were synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .
  • Results : The anti-inflammatory activity of the compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .

4. Antiviral Activity

  • Application : Indole derivatives, which include pyrrolidine-2,5-dione derivatives, have been reported to possess antiviral activity .
  • Method : Specific indole derivatives were prepared and tested for their antiviral properties .
  • Results : Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

5. Plant Hormone

  • Application : Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Method : The hormone is naturally produced in plants through the tryptophan pathway .
  • Results : Indole-3-acetic acid plays a crucial role in various growth and behavioral processes in the plant’s life cycles .

6. Crystallography

  • Application : The title compound, C4H5NO2, the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 (1) Å. In the crystal, pairs of molecules are linked by N—H O hydrogen bonds into inversion dimers .
  • Method : The crystal structure of the compound was determined using X-ray crystallography .
  • Results : The results showed that the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 (1) Å .

Future Directions

The future directions of “1-Ethyl-3-hydroxypyrrolidine-2,5-dione” and other pyrrolidine-2,5-diones could involve further exploration of their potential uses in medicinal chemistry and drug discovery .

properties

IUPAC Name

1-ethyl-3-hydroxypyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQFPWUYWKWMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028008
Record name 1-Ethyl-3-hydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-hydroxypyrrolidine-2,5-dione

CAS RN

63467-80-1
Record name NSC151103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-3-hydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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